N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c1-21-12-17-6-8(7-18-12)19-11(20)9-4-2-3-5-10(9)13(14,15)16/h2-7H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEBMIXAWFMXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of 2-methoxypyrimidine-5-amine: This intermediate can be synthesized by reacting 2-chloropyrimidine with methanol in the presence of a base such as sodium methoxide.
Coupling Reaction: The 2-methoxypyrimidine-5-amine is then coupled with 2-(trifluoromethyl)benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of N-(2-hydroxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide.
Reduction: Formation of N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzenamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the design of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrimidine moiety may facilitate binding to nucleic acid bases, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Metabolites and Degradation Products
2-(Trifluoromethyl)Benzamide (BZM)
- Structure : Lacks the pyrimidinyl-methoxy group, retaining only the trifluoromethylbenzamide core.
- Role : A primary metabolite of fluopyram, included in residue definitions for dietary intake assessments in animal products .
- Key Data :
E/Z Olefine Isomers
- Structures :
- N-{(E)-2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-2-(trifluoromethyl)benzamide
- N-{(Z)-2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-2-(trifluoromethyl)benzamide
- Comparison: Feature a pyridinyl-ethenyl linker instead of a pyrimidinyl-methoxy group.
Pyrimidinyl and Pyridinyl Derivatives
N-(5-(2-(2-((2-Methoxypyrimidin-5-yl)Methylene)Hydrazinyl)-2-Oxoethyl)-1H-Pyrazol-3-yl)-3-(Trifluoromethyl)Benzamide (8k)
- Structure : Incorporates a hydrazinyl linker and pyrazole ring, unlike the direct benzamide-pyrimidinyl linkage in the target compound.
- Key Data :
2-[(1S)-1-Cyclohexylethoxy]-5-Fluoro-N-(2-Methoxypyrimidin-5-yl)Benzamide
- Structure : Shares the 2-methoxypyrimidin-5-yl group but includes a cyclohexylethoxy substituent and fluorine atom.
Functional Group Variations
N-[[[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Amino]Thioxomethyl]Benzamide
- Structure : Replaces the methoxypyrimidinyl group with a thiourea-linked pyridinyl moiety.
- Key Data :
2-(4-Fluoro-2-Methoxyphenoxy)-N-(3-Sulfamoylphenyl)-5-(Trifluoromethyl)Benzamide
- Structure: Features a sulfamoylphenyl group and phenoxy substituent.
- Comparison :
Key Research Findings
- Metabolic Relevance : The target compound’s structural analogs (e.g., BZM, olefine isomers) are critical in defining residue limits for fluopyram, emphasizing their environmental and toxicological significance .
- Synthetic Flexibility : Derivatives like compound 8k demonstrate that modifications to the pyrimidinyl group (e.g., hydrazine linkers) retain stability while enabling diverse applications .
- Functional Group Impact : Substituents such as sulfamoyl () or thiourea () drastically alter solubility and bioactivity, guiding structure-activity relationship (SAR) studies.
Q & A
Q. How does the compound behave under physiological conditions (e.g., plasma protein binding, metabolic stability)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
